![molecular formula C25H28N2O4 B2437787 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one CAS No. 898441-86-6](/img/structure/B2437787.png)
2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one” is a type of arylpiperazine . Arylpiperazines are a class of chemical compounds which contain a phenyl group attached to a piperazine ring. They have been subjects of comparative analysis for their potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of this compound includes a pyran-4-one ring attached to a piperazine ring via a methylene bridge. The piperazine ring is further substituted with a methoxyphenyl group .Applications De Recherche Scientifique
Anticonvulsant Activity
A series of 3-hydroxy-6-hydroxy-methyl-2-substituted 4H-pyran-4-one derivatives, including compounds related to "2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one," have been synthesized and evaluated for their anticonvulsant activities. These compounds were prepared by reacting appropriate substituted piperazine derivatives with kojic acid and formaline. Their structures were confirmed through various spectroscopic techniques, including IR, 1H-NMR, and ESI-MS. Anticonvulsant activities were examined using the maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests, with some compounds showing significant activity without neurotoxicity (Aytemir, Çalış, & Septioğlu, 2010).
Antimicrobial Activities
Another aspect of research on derivatives of "this compound" includes their antimicrobial properties. For instance, 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives have been synthesized for evaluating their potential anticonvulsant and antimicrobial activities. These compounds demonstrated significant in vitro antimicrobial activity against various bacterial and fungal strains, underscoring their potential as therapeutic agents (Aytemir, Çalış, & Özalp, 2004).
Mécanisme D'action
Target of Action
The primary target of the compound 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one is the alpha1-adrenergic receptors (α1-AR) which are a class of G-protein-coupled receptors (GPCRs) . These receptors are among the most studied GPCRs and are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
The compound this compound interacts with its target, the alpha1-adrenergic receptors, by binding to them. This binding affinity ranges from 22 nM to 250 nM . The interaction with the receptors leads to changes in the receptor’s function, which can result in various physiological effects.
Biochemical Pathways
The biochemical pathways affected by this compound involve the alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The compound’s interaction with these receptors can affect these pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of the compound, determining how much of the compound reaches its target site of action. The compound has been identified as a promising lead compound due to its acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of this compound’s action involve its interaction with the alpha1-adrenergic receptors. By binding to these receptors, the compound can influence their function and lead to various physiological effects, such as the contraction of smooth muscles in certain areas of the body .
Action Environment
Orientations Futures
The compound and its structurally similar derivatives have shown promising results in in silico and in vitro studies, exhibiting an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists . This suggests that they could be further explored for their therapeutic potential in treating various neurological conditions .
Propriétés
IUPAC Name |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-19-7-3-4-8-20(19)17-31-25-18-30-21(15-23(25)28)16-26-11-13-27(14-12-26)22-9-5-6-10-24(22)29-2/h3-10,15,18H,11-14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEWFFATOAFTGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2437704.png)
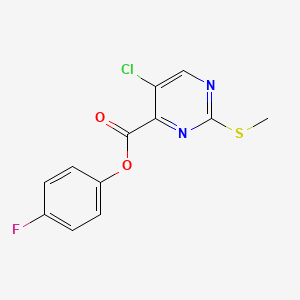


![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(phenylthio)propan-1-one](/img/structure/B2437709.png)
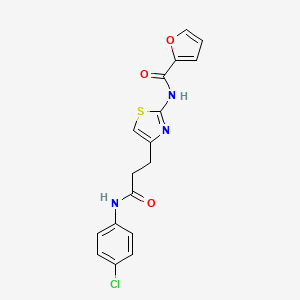
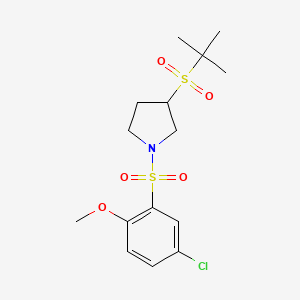
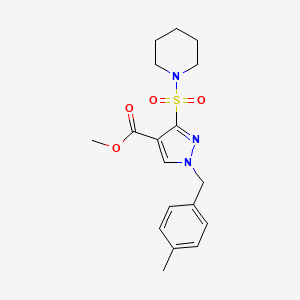
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2437716.png)
![N-(4-fluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2437717.png)
![7-allyl-3,9-dimethyl-1-(3-phenylpropyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2437720.png)
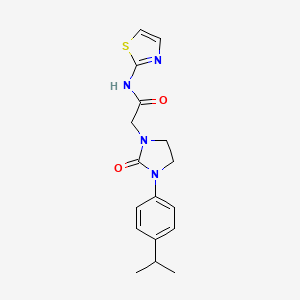

![4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2437727.png)